6-溴己-1,3-二烯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

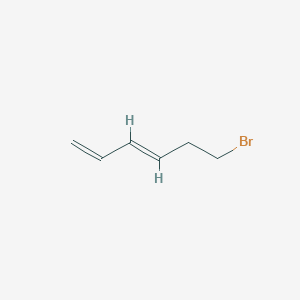

6-Bromohexa-1,3-diene is a chemical compound with the molecular formula C6H9Br . It has a molecular weight of 161.04 .

Synthesis Analysis

The synthesis of 1,3-dienes, such as 6-Bromohexa-1,3-diene, can be achieved through various methods. One such method involves the reductive coupling of alkynes, which is a powerful strategy for the rapid synthesis of highly substituted 1,3-dienes . Another method involves the palladium-catalyzed cross-coupling of α-substituted acrylamides with 2-bromo-3,3,3-trifluoropropene to produce stereoselectively trifluoromethylated 1,3-butadienes .Molecular Structure Analysis

The molecular structure of 6-Bromohexa-1,3-diene consists of a six-carbon chain with a bromine atom attached to one end of the chain . The carbon chain contains two double bonds, making it a diene .Physical And Chemical Properties Analysis

The boiling point of 6-Bromohexa-1,3-diene is predicted to be 164.6±9.0 °C and its density is predicted to be 1.243±0.06 g/cm3 .科学研究应用

Synthesis of Stereospecific 1,3-Diene Carbonyls

The 6-Bromohexa-1,3-diene can be used in the synthesis of various 1,3-dienals or 1,3-dienones . This strategy is applicable in both intramolecular and intermolecular protocols . It features metal-free, additive-free, broad functional group tolerance, and readily accessible starting materials .

Stereoselective Synthesis of 1,3-Dienes

6-Bromohexa-1,3-diene can be used in the stereoselective synthesis of conjugated dienes . The configuration of the double bonds often influences the stereochemical course of the reactions in which 1,3-dienes are employed, so stereoselective access to these precious building blocks is always welcomed .

3. Construction of Natural Products and Drug Candidates The 1,3-butadiene motif, which includes 6-Bromohexa-1,3-diene, is widely found in many natural products and drug candidates with relevant biological activities .

4. Access to a Wide Range of Functional Group Transformations Dienes like 6-Bromohexa-1,3-diene are important targets for synthetic chemists, due to their ability to give access to a wide range of functional group transformations, including a broad range of C-C bond-forming processes .

Use in Polymerization Processes

Conjugated dienes like 6-Bromohexa-1,3-diene are employed as building blocks in polymerization processes and thus drive important developments in materials science .

6. Use in Fundamental Methodologies in Synthesis These compounds find applications in many fundamental methodologies in synthesis (cycloaddition, metathesis, ene-reaction, oxidoreduction, or reductive aldolization for instance) .

作用机制

未来方向

The future directions in the study and application of 1,3-dienes, such as 6-Bromohexa-1,3-diene, could involve the development of more efficient and sustainable synthetic protocols . Additionally, given the wide range of reactions that 1,3-dienes can undergo, they could be used as building blocks for the construction of a variety of complex molecules .

属性

IUPAC Name |

(3E)-6-bromohexa-1,3-diene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9Br/c1-2-3-4-5-6-7/h2-4H,1,5-6H2/b4-3+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGEYAKZZSGJDFG-ONEGZZNKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC=CCCBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C/C=C/CCBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Br |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-((4-(4-methoxyphenyl)-1H-imidazol-2-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2656706.png)

![5-[(3-fluoro-4-methoxyphenyl)methyl]-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2656708.png)

![(2R)-2-Methyl-3-[2-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B2656711.png)

![N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2656718.png)

![3-Cyclobutyl-6-(1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2656720.png)

![5-(2-fluorobenzyl)-7-(furan-2-yl)-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2656721.png)

![Methyl 5-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-2-(trifluoromethyl)benzoate](/img/structure/B2656722.png)

![N-(1-cyanocyclohexyl)-2-({1,1'-dimethyl-1H,1'H-[3,4'-bipyrazole]-4-yl}amino)acetamide](/img/structure/B2656723.png)